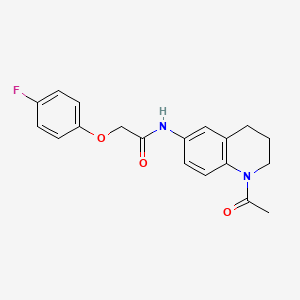

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide (CAS: 941870-98-0) is a synthetic acetamide derivative featuring a 1-acetyl-1,2,3,4-tetrahydroquinoline (THQ) core linked to a 4-fluorophenoxy moiety via an acetamide bridge. Its molecular structure comprises 25 carbon atoms, with precise atomic coordinates and bond connectivity established via computational modeling (ChemDraw08) . The fluorine atom at the para position of the phenoxy group distinguishes it from chloro- or methyl-substituted analogs, influencing its electronic and steric properties .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13(23)22-10-2-3-14-11-16(6-9-18(14)22)21-19(24)12-25-17-7-4-15(20)5-8-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZJRMRZKJUVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Etherification: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-fluorophenol in the presence of a suitable base like potassium carbonate to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the acetamide to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is with a molecular weight of approximately 358.8 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific cancer cell lines through various pathways.

Case Study: Anticancer Efficacy

A study published in ACS Omega demonstrated that derivatives of tetrahydroquinoline compounds showed substantial growth inhibition against several cancer cell lines including OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported as high as 86.61% for certain derivatives, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Studies

Research conducted on related compounds indicated that certain tetrahydroquinoline derivatives displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential as antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including acylation and coupling reactions with fluorinated phenolic compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acylation | Acetic anhydride |

| 2 | Coupling | 4-Fluorophenol |

| 3 | Purification | Column chromatography |

Mechanism of Action

The mechanism of action of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy Acetamides

The table below highlights key structural and physicochemical differences between the target compound and analogs:

*Molecular weights estimated based on substituent atomic masses (F: 19, Cl: 35.5, CH₃: 15).

Key Observations:

Heterocyclic Acetamide Derivatives

Thiazolidinone and Quinazolinone Analogs

- AJ5d (): Contains a thio-quinazolinone moiety and 4-fluorophenyl group. The thiazolidinone ring introduces sulfur, enhancing metabolic stability but reducing solubility compared to the target compound’s THQ core .

- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature trifluoromethyl and methoxy groups, which increase hydrophobicity and may limit blood-brain barrier penetration compared to the target’s fluorine substituent .

Bioactive Acetamides with Complex Substituents

- Compounds: Derivatives like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide include chiral centers and bulky phenyl groups, which enhance target specificity but complicate synthesis . In contrast, the target compound’s simpler structure allows scalable synthesis (as demonstrated in for a related compound) .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available research findings.

1. Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its presence in various bioactive compounds. The molecular formula is , with a molecular weight of approximately 302.4 g/mol. Its structure includes an acetamide functional group and a fluorophenoxy substituent, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16F N2O3 |

| Molecular Weight | 302.4 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

| Solubility | Not specified |

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps may include the formation of the tetrahydroquinoline core followed by acetylation and the introduction of the fluorophenoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential activity as a selective modulator for certain receptors, which could influence cellular signaling pathways.

3.2 Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

- Antiinflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : There are indications that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

4.1 In Vitro Studies

In vitro studies have demonstrated that compounds derived from tetrahydroquinoline structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

- A derivative exhibited an IC50 value in the low micromolar range against glioma cells, indicating potent antiproliferative effects .

4.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of similar compounds:

- In a rat model of arthritis, compounds with similar pharmacophores demonstrated significant reductions in inflammatory markers and improved clinical scores .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in treating inflammatory conditions and cancer. Further research is necessary to elucidate its precise mechanisms of action and to evaluate its safety and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.